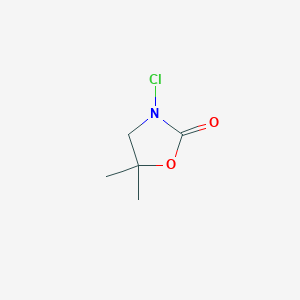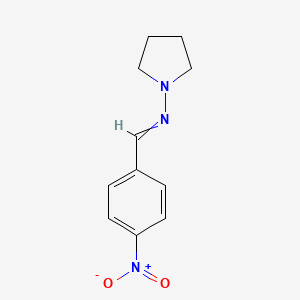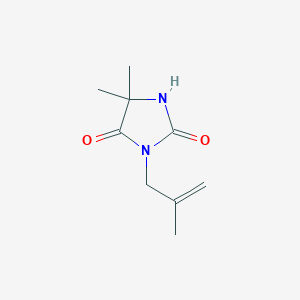
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and two methyl groups attached to the ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 5,5-dimethyl-1,3-oxazolidin-2-one with a chlorinating agent. One common method is the chlorination of 5,5-dimethyl-1,3-oxazolidin-2-one using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,5-Dimethyl-1,3-oxazolidin-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction can lead to the formation of 5,5-dimethyl-1,3-oxazolidin-2-one.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-amino-5,5-dimethyl-1,3-oxazolidin-2-one or 3-thio-5,5-dimethyl-1,3-oxazolidin-2-one.
Oxidation: Formation of various oxidized oxazolidinone derivatives.
Reduction: Formation of 5,5-dimethyl-1,3-oxazolidin-2-one.
Aplicaciones Científicas De Investigación
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to other oxazolidinones.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This binding interferes with the formation of the initiation complex, thereby preventing the translation process and leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-oxazolidin-2-one: Lacks the chlorine atom but shares the core structure.
3-(4-Chlorophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one: Contains a chlorophenyl group instead of a chlorine atom.
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Contains a chloromethyl group and a cyclohexyl ring.
Uniqueness
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
58629-02-0 |
|---|---|
Fórmula molecular |
C5H8ClNO2 |
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
3-chloro-5,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8ClNO2/c1-5(2)3-7(6)4(8)9-5/h3H2,1-2H3 |
Clave InChI |
AOTAGEGHGNHHJE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(=O)O1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)




![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)






![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
